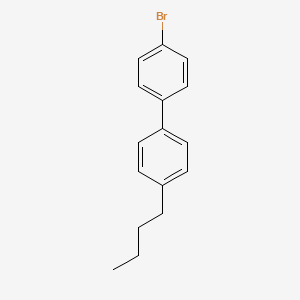

4-Bromo-4'-butyl-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Bromo-4'-butyl-1,1'-biphenyl" is a brominated biphenyl with a butyl group attached to one of the phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated biphenyls and related structures, which can help infer some of the properties and reactivity of "4-Bromo-4'-butyl-1,1'-biphenyl".

Synthesis Analysis

The synthesis of brominated biphenyl compounds can involve various methods, including halogenation reactions. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was achieved through a reaction involving 1-bromo-3,3-dimethylbut-1-ene and phenylphonous dichloride, followed by reduction and quaternization . This suggests that the synthesis of "4-Bromo-4'-butyl-1,1'-biphenyl" could similarly involve halogenation of a suitable biphenyl precursor, followed by the introduction of the butyl group.

Molecular Structure Analysis

The molecular structure of brominated biphenyls can be complex, with various substituents influencing the overall geometry. For instance, in the case of ethyl 2-(4-bromophenyl)-1-sec-butyl-1H-benzimidazole-5-carboxylate, the bromophenyl ring is twisted relative to the benzimidazole plane . This indicates that in "4-Bromo-4'-butyl-1,1'-biphenyl", the presence of the butyl group could similarly influence the molecular conformation and the orientation of the bromophenyl rings.

Chemical Reactions Analysis

Brominated biphenyls can undergo various chemical reactions, including electron attachment and dissociation. The study of 4-bromobiphenyl showed that electron attachment leads to the formation of Br- negative fragments and long-lived molecular negative ions . This suggests that "4-Bromo-4'-butyl-1,1'-biphenyl" may also exhibit interesting electron attachment properties and could form stable anionic species under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls can be influenced by their molecular structure. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene revealed that the morpholine ring and the butadiene group are inclined at a significant angle, which could affect the compound's reactivity and physical properties . Similarly, "4-Bromo-4'-butyl-1,1'-biphenyl" may have unique properties due to the steric effects of the butyl group and the electronic effects of the bromine atom.

Aplicaciones Científicas De Investigación

-

Organic Chemistry

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

-

Medicinal Chemistry

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

- For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a trademark drug (adapalene), is a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

Safety And Hazards

The safety information for “4-Bromo-4’-butyl-1,1’-biphenyl” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

1-bromo-4-(4-butylphenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWPTSPOSZBAHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577714 |

Source

|

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-butyl-1,1'-biphenyl | |

CAS RN |

63619-54-5 |

Source

|

| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1285185.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)